molecular formula C17H16Cl2FNO5S B2528441 Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate CAS No. 338961-58-3

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate

Cat. No.: B2528441
CAS No.: 338961-58-3
M. Wt: 436.28
InChI Key: BMRWOVBUNDJBEK-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloro((4-fluorophenyl)sulfonyl)-5-methoxyanilino)acetate, also known as DAS181, is a small molecule drug that has been extensively studied for its antiviral properties. DAS181 is a sialidase enzyme that cleaves sialic acid from the surface of cells, which can prevent the attachment and entry of certain viruses into host cells. In

Scientific Research Applications

1. Synthesis of Naproxen Derivatives for Anticancer Properties

A novel series of naproxen derivatives were synthesized, among which some compounds demonstrated anticancer activity against prostate cancer cell lines. The structures of these compounds were defined using various spectral methods and their purity was confirmed through several analytical techniques (Han, Bekci, Cumaoğlu, & Küçükgüzel, 2018).

2. Synthesis of Fsec-Protected Glycosyl Donor

The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group was designed, synthesized, and used for the protection of hydroxyl groups in carbohydrate chemistry. It was found to be cleavable under mild basic conditions and stable under acidic conditions. The Fsec group was utilized in synthesizing a galactose building block for further carbohydrate synthesis (Spjut, Qian, & Elofsson, 2010).

3. Multistep Reaction for Synthesis of Pyrrole Derivatives

Ethyl 2-oxo-2-(trifluoromethylanilino)-acetate underwent a multistep reaction with dialkyl acetylenedicarboxylates to produce pyrrole derivatives. A dynamic NMR study indicated a high energy barrier for rotation around the N-aryl single bond, leading to observable atropisomerism (Yavari, Nasiri, & Djahaniani, 2005).

4. Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers

Ethyl 2-bromo-2,2-difluoroacetate was involved in radical additions to vinyl ethers, demonstrating a methodology that has been applied in the synthesis of 3,3-difluoro-GABA, completing the series of isomeric difluoro GABAs. This showcased the versatility of such reactions in synthesizing perfluoroalkylated organic compounds (Kondratov et al., 2015).

5. Synthesis of Efletirizine Hydrochloride

Efletirizine hydrochloride, a histamine H1 receptor antagonist, was synthesized from ethyl(2-chloroethoxy)acetate. The synthesis involved condensation, hydrolysis, and salt formation, achieving an overall yield of about 78% (Lifang, 2011).

Mechanism of Action

Mode of Action

It’s known that the compound participates in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and potential uses in various industries .

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FNO5S/c1-3-26-17(22)10-21(15-9-16(25-2)14(19)8-13(15)18)27(23,24)12-6-4-11(20)5-7-12/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRWOVBUNDJBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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